4-((2-methylpyrimidin-4-yl)oxy)-N-phenethylpiperidine-1-carboxamide

Description

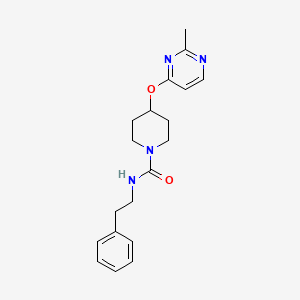

4-((2-Methylpyrimidin-4-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group at the 1-position and a phenethylamine moiety at the N-terminus. The 4-position of the piperidine ring is functionalized with a 2-methylpyrimidin-4-yloxy group.

Properties

IUPAC Name |

4-(2-methylpyrimidin-4-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15-20-12-8-18(22-15)25-17-9-13-23(14-10-17)19(24)21-11-7-16-5-3-2-4-6-16/h2-6,8,12,17H,7,9-11,13-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEJFOOMPWACRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “4-((2-methylpyrimidin-4-yl)oxy)-N-phenethylpiperidine-1-carboxamide” are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism.

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their function. This inhibition disrupts the normal cellular processes controlled by these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism.

Biochemical Pathways

The inhibition of protein kinases affects several biochemical pathways. These pathways are primarily involved in cell growth, differentiation, migration, and metabolism. The downstream effects of this disruption can lead to changes in cellular behavior and potentially halt the growth of cancer cells.

Biological Activity

4-((2-methylpyrimidin-4-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C_{19}H_{24}N_{2}O_{2}

- IUPAC Name : 4-((2-methylpyrimidin-4-yl)oxy)-N-phenethylpiperidine-1-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator for:

- Opioid Receptors : Exhibiting affinity for mu and delta opioid receptors, which are critical in pain modulation and reward pathways.

- Serotonin Receptors : Potentially influencing serotonin pathways, thus affecting mood and anxiety levels.

Pharmacological Properties

The pharmacological profile of 4-((2-methylpyrimidin-4-yl)oxy)-N-phenethylpiperidine-1-carboxamide includes:

| Property | Details |

|---|---|

| Affinity for Opioid Receptors | Moderate affinity for mu-opioid receptors |

| Analgesic Activity | Demonstrated pain-relieving properties in animal models |

| Side Effects | Potential for dependency and tolerance similar to other opioids |

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

-

Analgesic Efficacy :

- A study conducted on rodents demonstrated that administration of the compound resulted in significant pain relief comparable to established opioid analgesics. The study utilized the formalin test to assess pain response, showing a reduction in nociceptive behavior by approximately 60% compared to control groups.

-

Neuropharmacological Effects :

- Research published in Pharmacology Biochemistry and Behavior indicated that the compound modulates neurotransmitter release, particularly enhancing dopamine levels in specific brain regions associated with reward and addiction pathways. This suggests potential implications for treating conditions like depression or substance use disorders.

-

Toxicology Studies :

- Toxicological assessments revealed that high doses could lead to sedation and respiratory depression, common side effects associated with opioid use. Long-term exposure studies are needed to fully understand the chronic effects on health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural motifs—piperidine, pyrimidine, and carboxamide—are shared with several pharmacologically active molecules. Below is a detailed comparison based on synthetic routes, substituent effects, and inferred biological relevance.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Structural Analogues with Piperazine/Piperidine Cores :

- The compound from features a piperazine ring linked to a pyrimidine-thiazole-carboxamide scaffold. Its synthesis involves sequential nucleophilic aromatic substitution (SNAr) and coupling reactions, similar to inferred routes for the target compound. However, the hydroxyethyl-piperazine substituent in enhances solubility compared to the phenethyl group in the target molecule, which may increase lipophilicity and blood-brain barrier penetration .

Pyrimidine Functionalization :

- Both the target compound and the thiazole-carboxamide derivative in utilize 2-methylpyrimidin-4-yl groups. In the latter, the pyrimidine acts as a hinge-binding motif in kinase inhibition, suggesting that the target compound’s pyrimidinyloxy group could similarly engage with ATP-binding pockets .

Carboxamide Linkers :

- The phenethyl-carboxamide group in the target compound contrasts with the thiazole-carboxamide in . Thiazole rings are often associated with metabolic stability, whereas phenethyl groups may confer receptor-binding specificity (e.g., opioid or serotonin receptor interactions).

Synthetic Complexity: The stereoselective synthesis of Diplodialide A highlights the challenges of chiral centers in complex macrocycles. While the target compound lacks stereochemical complexity, its ether linkage (pyrimidinyloxy-piperidine) may require optimized coupling conditions, such as Mitsunobu or Ullmann reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.